molecular formula C9H14BrNOS B13244747 2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol

2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol

Cat. No.: B13244747
M. Wt: 264.18 g/mol
InChI Key: VRYNAFQMZWNZLF-UHFFFAOYSA-N
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Description

2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol is a brominated thiophene derivative featuring an amino alcohol backbone. Its structure comprises a 4-bromothiophene moiety linked via a methylene bridge to a secondary amine, which is further connected to a four-carbon alcohol chain. The amino alcohol group confers amphiphilic properties, enabling interactions with both hydrophilic (e.g., hydrogen bonding via the hydroxyl group) and hydrophobic (e.g., aromatic thiophene ring) environments.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methylamino]butan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-2-8(5-12)11-4-9-3-7(10)6-13-9/h3,6,8,11-12H,2,4-5H2,1H3

InChI Key

VRYNAFQMZWNZLF-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=CS1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Amino Intermediate: The brominated thiophene is then reacted with a suitable amine, such as butan-1-amine, under basic conditions to form the amino intermediate.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the bromine atom can yield a variety of thiophene derivatives.

Scientific Research Applications

2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-[(Phenylmethylidene)amino]butan-1-ol ()

  • Molecular Formula: C₁₁H₁₅NO
  • Structure : Phenyl group instead of bromothiophene.
  • Properties : Demonstrated 85% corrosion inhibition efficiency on copper in acidic conditions after 24 hours. Hydrophobicity (contact angle: 112°) contributes to stable film formation .

4-[(4-Methylphenyl)amino]butan-1-ol ()

  • Molecular Formula: C₁₁H₁₇NO
  • Structure : Methylphenyl substituent instead of bromothiophene.
  • Properties: Highlighted for drug design due to balanced lipophilicity (predicted logP: 1.8) and flexibility. The methyl group provides mild electron-donating effects, enhancing solubility in non-polar matrices .
  • Key Difference : The methyl group lacks the halogen’s polarizability, limiting halogen bonding in biological targets.

Target Compound: 2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol

  • Inferred Properties : Bromine increases molecular weight (est. ~274 g/mol) and logP (est. ~2.5), enhancing lipid membrane penetration. The thiophene ring’s sulfur atom may improve coordination with metal surfaces, suggesting superior corrosion inhibition compared to phenyl analogs .

Analogs with Varying Alcohol Chain Lengths

(Phenylmethylidene)amino-propan-2-ol ()

  • Molecular Formula: C₁₀H₁₃NO
  • Structure: Shorter propanol chain (C₃) vs. butanol (C₄).
  • Properties : Lower corrosion inhibition efficiency (72%) due to reduced molecular flexibility and weaker film adhesion .
  • Key Difference: The butanol chain in the target compound likely improves steric accommodation and solubility, critical for surface adsorption.

Comparative Data Table

Compound Molecular Formula Aromatic Substituent Alcohol Chain Key Application Efficiency/Property
2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol C₁₀H₁₃BrNOS 4-Bromothiophene Butanol (C₄) Corrosion inhibition, Drug design Higher predicted adsorption (Inferred)
2-[(Phenylmethylidene)amino]butan-1-ol C₁₁H₁₅NO Phenyl Butanol (C₄) Corrosion inhibition 85% efficiency
(Phenylmethylidene)amino-propan-2-ol C₁₀H₁₃NO Phenyl Propanol (C₃) Corrosion inhibition 72% efficiency
4-[(4-Methylphenyl)amino]butan-1-ol C₁₁H₁₇NO 4-Methylphenyl Butanol (C₄) Drug design logP: 1.8; High flexibility

Research Findings and Implications

  • Corrosion Inhibition : The target compound’s bromothiophene group likely enhances adsorption on metal surfaces via sulfur coordination and bromine’s electron-withdrawing effects, surpassing phenyl analogs in durability .
  • The butanol chain balances hydrophilicity and membrane permeability .
  • Synthetic Considerations : Bromothiophene incorporation may require specialized coupling reactions (e.g., Buchwald-Hartwig amination), differing from simpler phenyl-based syntheses.

Biological Activity

2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C9_9H14_{14}BrNOS, notable for its potential biological activities. This compound is a derivative of thiophene and has garnered interest in medicinal chemistry due to its unique structure, which includes a bromine atom and an amino group that may influence its reactivity and biological interactions.

The compound's key chemical properties are summarized in the table below:

PropertyValue
Molecular Formula C9_9H14_{14}BrNOS
Molecular Weight 264.18 g/mol
IUPAC Name 2-[(4-bromothiophen-2-yl)methylamino]butan-1-ol
InChI Key VRYNAFQMZWNZLF-UHFFFAOYSA-N

The biological activity of 2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's electronic properties, potentially increasing its binding affinity to biological molecules. The amino and hydroxyl groups facilitate hydrogen bonding, which may modulate enzymatic activity or receptor signaling pathways.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Studies on structurally related compounds have demonstrated cytotoxic effects against cancer cell lines, including breast and glioblastoma cells. These effects are often attributed to the ability of brominated compounds to induce apoptosis in tumor cells.

Case Studies and Research Findings

  • Antitumor Activity :
    A study investigating the cytotoxic effects of brominated thiophene derivatives found that these compounds could significantly inhibit the growth of glioblastoma multiforme cells. The mechanism involved apoptosis induction, characterized by morphological changes such as chromatin condensation and cell shrinkage .
  • Antimicrobial Studies :
    In vitro assays have been conducted on similar thiophene derivatives, revealing their effectiveness against Gram-positive and Gram-negative bacteria. These studies suggest that the unique electronic properties conferred by the bromine substitution enhance membrane permeability, leading to bacterial cell death.
  • Enzyme Interaction :
    Research into the binding affinity of brominated thiophene compounds with various enzymes has shown promising results. For instance, studies indicate that these compounds can inhibit key metabolic enzymes involved in cancer metabolism, suggesting a potential role in therapeutic applications .

Comparison with Similar Compounds

The biological activity of 2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol can be contrasted with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-{[(4-Chlorothiophen-2-yl)methyl]amino}butan-1-olChlorine instead of bromineModerate antimicrobial activity
2-{[(4-Methylthiophen-2-yl)methyl]amino}butan-1-olMethyl group instead of bromineLower cytotoxicity compared to brominated analogs
2-{[(5-Bromothiophen-2-yl)methyl]amino}butan-1-olBromination at a different positionSimilar anticancer properties

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